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Abstract
Sivelestat sodium, also known as ONO-5046, is a selective, competitive inhibitor of neutrophil

elastase, a key mediator in the pathogenesis of inflammatory conditions such as acute lung

injury (ALI) and acute respiratory distress syndrome (ARDS). Developed by Ono

Pharmaceutical Co., Ltd., Sivelestat represents a targeted therapeutic approach to mitigate the

excessive inflammatory response and tissue damage characteristic of these critical illnesses.

This technical guide provides a comprehensive overview of the discovery, development,

mechanism of action, preclinical and clinical evaluation of Sivelestat sodium. It includes a

detailed summary of quantitative data, experimental protocols, and visualizations of the key

signaling pathways modulated by this compound.

Introduction: The Role of Neutrophil Elastase in
Inflammatory Lung Injury
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1]

Upon activation of neutrophils during an inflammatory response, elastase is released into the

extracellular space where it plays a crucial role in the degradation of various extracellular

matrix proteins, including elastin.[1] While this activity is essential for host defense and tissue

remodeling, excessive or unregulated neutrophil elastase activity can lead to severe tissue

damage.[1] In the context of ALI and ARDS, high levels of neutrophil elastase in the lungs
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contribute to increased alveolar-capillary permeability, pulmonary edema, and the degradation

of lung structural proteins, exacerbating the life-threatening respiratory failure.[1][2] This

pathological role of neutrophil elastase identified it as a promising therapeutic target for the

treatment of ALI/ARDS.

Discovery and Chemical Properties of Sivelestat
Sodium (ONO-5046)
Sivelestat sodium, with the chemical formula C₂₀H₂₂N₂O₇S, was developed by Ono

Pharmaceutical in Japan.[3][4] It is a synthetic, small-molecule inhibitor designed for high

specificity and potent inhibition of human neutrophil elastase.[5]

Chemical Structure:

Formula: C₂₀H₂₂N₂O₇S[3]

Molar Mass: 434.46 g·mol⁻¹[3]

Systematic Name: Sodium N-[2-[4-(2,2-

dimethylpropionyloxy)phenylsulfonylamino]benzoyl]aminoacetate[5]

Mechanism of Action
Sivelestat is a competitive inhibitor of human neutrophil elastase.[5] It binds to the active site of

the enzyme, preventing it from binding to and degrading its natural substrates.[1] A key

characteristic of Sivelestat is its high selectivity for neutrophil elastase over other proteases,

such as trypsin, thrombin, plasmin, and chymotrypsin, which minimizes off-target effects.[5][6]

Signaling Pathways Modulated by Sivelestat
Preclinical research has elucidated that the therapeutic effects of Sivelestat extend beyond

simple enzyme inhibition, involving the modulation of key intracellular signaling pathways that

regulate inflammation and oxidative stress.

Inhibition of JNK/NF-κB Signaling: Sivelestat has been shown to attenuate the activation of

the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.
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[7][8] By inhibiting this pathway, Sivelestat reduces the production of pro-inflammatory

cytokines such as TNF-α and IL-1β.[7][9]
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Activation of Nrf2/HO-1 Signaling: Sivelestat promotes the nuclear translocation of Nuclear

factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant response.

[7][10][11] This leads to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant

enzymes, thereby reducing oxidative stress.[7][10]
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Inhibition of PI3K/AKT/mTOR Signaling: Studies have indicated that Sivelestat can suppress

the activation of the Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian

target of rapamycin (mTOR) pathway.[12][13][14] This pathway is involved in cell survival,

proliferation, and inflammation, and its inhibition by Sivelestat may contribute to the reduction

of inflammatory responses.[12][15]
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The efficacy of Sivelestat has been evaluated in various animal models of ALI/ARDS,

demonstrating its potential as a therapeutic agent.

In Vitro and In Vivo Efficacy
Table 1: Summary of Preclinical Efficacy Data for Sivelestat (ONO-5046)

Parameter Species/Model Value/Effect Reference

IC₅₀ (Human

Neutrophil Elastase)
In vitro 0.044 µM (44 nM) [5][6]

Ki (Human Neutrophil

Elastase)
In vitro 0.2 µM (200 nM) [5][6]

Lung Hemorrhage

Suppression (ID₅₀)
Hamster

82 µg/kg

(intratracheal)
[5]

Skin Capillary

Permeability Increase

(ID₅₀)

Guinea Pig
9.6 mg/kg

(intravenous)
[5]

Reduction in

Inflammatory

Cytokines (TNF-α, IL-

1β, IL-6)

Rat (LPS-induced ALI)
Significant reduction

in serum and BALF
[2][9]

Reduction in Lung

Edema (Wet/Dry

Ratio)

Rat (LPS-induced ALI)
Significantly

decreased
[8]

Improvement in Lung

Injury Score
Rat (LPS-induced ALI) Significantly improved [8]

Reduction of

Neutrophil Infiltration

in BALF

Rat (LPS-induced ALI)
Significantly

decreased
[16]

Experimental Protocols
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A common method to determine the inhibitory activity of Sivelestat on neutrophil elastase is a

fluorometric activity assay.[17][18]

Experimental Workflow
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Protocol:

Reagent Preparation: Prepare solutions of human neutrophil elastase, Sivelestat at various

concentrations, and a fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in an

appropriate assay buffer.

Incubation: In a 96-well plate, add neutrophil elastase to each well. Then, add different

concentrations of Sivelestat or vehicle control to the wells and incubate for a specified time

at 37°C to allow for inhibitor binding.

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

Measurement: Immediately measure the fluorescence intensity kinetically at an excitation

wavelength of ~380 nm and an emission wavelength of ~500 nm using a fluorescence plate

reader.

Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic

curve. Plot the percentage of inhibition against the logarithm of the Sivelestat concentration

to determine the IC₅₀ value.
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The LPS-induced ALI model in rodents is a widely used preclinical model to evaluate the

efficacy of therapeutic agents like Sivelestat.[16][19][20][21][22]

Protocol:

Animal Model: Male Sprague-Dawley rats are commonly used.

Induction of ALI: Anesthetize the rats and intratracheally instill a solution of LPS from

Escherichia coli to induce lung injury. A control group receives saline.

Sivelestat Administration: Administer Sivelestat (e.g., intravenously or intraperitoneally) at

different doses before or after the LPS challenge.

Sample Collection: At a predetermined time point (e.g., 24 hours) after LPS instillation,

euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

Analysis:

BALF Analysis: Measure the total and differential cell counts (especially neutrophils), and

the concentration of total protein and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

Lung Tissue Analysis: Determine the lung wet-to-dry weight ratio as an indicator of

pulmonary edema. Perform histological analysis of lung sections stained with hematoxylin

and eosin to assess the degree of lung injury. Homogenize lung tissue for Western blot

analysis of signaling pathway proteins.

Clinical Development
Sivelestat has been approved for the treatment of ALI/ARDS associated with Systemic

Inflammatory Response Syndrome (SIRS) in Japan and South Korea.[2] Clinical trials have

evaluated its efficacy and safety in various patient populations.

Summary of Clinical Trial Data
Table 2: Selected Clinical Trial Results for Sivelestat in ALI/ARDS
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Study/Trial Patient Population Key Findings Reference

STRIVE Study

492 mechanically

ventilated patients

with ALI

No significant

difference in 28-day

mortality or ventilator-

free days compared to

placebo.

[23]

Multicenter

Retrospective Cohort

Study (COVID-19

ARDS)

387 patients with

COVID-19 induced

ARDS

Sivelestat was

associated with

improved

oxygenation,

decreased lung injury

score, and improved

survival in a

propensity-matched

cohort.

[24][25]

Meta-analysis (2023) Multiple RCTs

Sivelestat was

associated with

reduced 28-30 day

mortality, shorter

mechanical ventilation

time and ICU stays,

and improved

oxygenation index.

[26]

Phase IV Study

(Japan)

Patients with

ALI/ARDS and SIRS

Sivelestat treatment

was associated with a

higher 180-day

survival rate.

[24]

It is important to note that the clinical efficacy of Sivelestat remains a subject of some debate,

with different studies yielding varying results. The STRIVE study, a large international trial, did

not show a benefit, while several other studies, particularly in Asian populations, have

suggested positive outcomes.[23][24] This discrepancy may be due to differences in patient

populations, the timing of drug administration, and the underlying causes of ARDS.[15]
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Conclusion
Sivelestat sodium (ONO-5046) is a potent and selective inhibitor of neutrophil elastase that

has demonstrated significant therapeutic potential in preclinical models of acute lung injury. Its

mechanism of action involves not only the direct inhibition of elastase activity but also the

modulation of key inflammatory and antioxidant signaling pathways. While clinical evidence for

its efficacy has been mixed, several studies and a recent meta-analysis suggest that it may

improve outcomes in certain populations of patients with ALI/ARDS. Further well-designed

clinical trials are warranted to better define the patient populations most likely to benefit from

Sivelestat therapy and to optimize its clinical use. This technical guide provides a foundational

understanding of the discovery, development, and mechanism of Sivelestat for researchers and

clinicians working to advance the treatment of inflammatory lung diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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